(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine

Lipophilicity Polar surface area Membrane permeability

Procure (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine (CAS 1249105-75-6) for your fragment-based drug discovery (FBDD) and ¹⁹F NMR screening cascades. Its single fluorine atom provides a clean ¹⁹F NMR handle—absent in non-fluorinated analogs—enabling direct binding detection and Kd determination via T₂ relaxation or chemical shift perturbation. The 4-fluoro substitution yields quantifiably superior CNS drug-like properties (TPSA 26.02 Ų, LogP 3.0129) versus regioisomeric or non-fluorinated variants, with an estimated 3- to 9-fold increase in neutral free base fraction at physiological pH. This compound is positioned for LTA4H inhibitor development, DsbA antivirulence screening, and PET tracer programs where ¹⁸F substitution is anticipated. Compatible with crystallographic soaking and NMR workflows.

Molecular Formula C11H10FNS
Molecular Weight 207.27 g/mol
CAS No. 1249105-75-6
Cat. No. B1464314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine
CAS1249105-75-6
Molecular FormulaC11H10FNS
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=C(C=CC(=C2)CN)F
InChIInChI=1S/C11H10FNS/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-6H,7,13H2
InChIKeyUDMWXZHFKCPNCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine (CAS 1249105-75-6): A Fluorinated Thiophene-Benzylamine Fragment for Drug Discovery


(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine (CAS 1249105-75-6, molecular formula C₁₁H₁₀FNS, MW 207.27 g/mol) is a fluorinated aromatic amine belonging to the thiophene-phenylmethanamine class [1]. The compound features a 4-fluoro substituent on the central phenyl ring and a thiophen-2-yl group at the meta position relative to the aminomethyl moiety, yielding a distinct substitution pattern within the C₁₁H₁₀FNS regioisomeric family [2]. Its computed physicochemical profile — LogP 3.0129, topological polar surface area (TPSA) 26.02 Ų, one H-bond donor, two H-bond acceptors, and two rotatable bonds — places it within fragment-like chemical space (Ro3-compliant) suitable for fragment-based drug discovery (FBDD) campaigns . The compound is commercially available at ≥98% purity from multiple suppliers and is supplied exclusively for research and further manufacturing use .

Why Generic Substitution of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine (CAS 1249105-75-6) with Close Analogs Fails: Physicochemical and Structural Differentiation Evidence


Within the thiophene-phenylmethanamine family, seemingly minor structural variations — fluorine position, N-substitution, or thiophene ring connectivity — produce quantifiable differences in lipophilicity, polar surface area, and electronic character that preclude simple interchange . The non-fluorinated parent compound (4-(thiophen-2-yl)phenyl)methanamine (CAS 203436-48-0) differs by ΔLogP ≈ +0.36 and ΔTPSA ≈ −28.24 Ų, fundamentally altering membrane permeability and target engagement profiles [1]. Regioisomeric variants such as (2-fluoro-4-(thiophen-2-yl)phenyl)methanamine (PubChem CID 45792611) exhibit a computed XLogP3-AA of 2.2 versus the target compound's LogP of 3.0129, demonstrating that fluorine placement alone drives measurable property divergence [2]. Furthermore, the absence of the ¹⁹F NMR handle in non-fluorinated analogs eliminates a critical screening modality for fragment-based drug discovery [3]. These quantifiable physicochemical differences mean that SAR conclusions, biological assay results, and synthetic pathway yields obtained with one analog cannot be extrapolated to the target compound without experimental verification.

Quantitative Differentiation Evidence for (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine (CAS 1249105-75-6) Versus Closest Analogs


Lipophilicity and Polar Surface Area Differentiation: 4-Fluoro-3-(thiophen-2-yl)phenyl vs. Non-Fluorinated Parent Analog

The target compound exhibits a LogP of 3.0129 and a topological polar surface area (TPSA) of 26.02 Ų based on computational chemistry data from supplier documentation . In contrast, the non-fluorinated direct analog (4-(thiophen-2-yl)phenyl)methanamine (CAS 203436-48-0) has a computed LogP of 2.65 and TPSA of 54.26 Ų [1]. This represents a ΔLogP of +0.36 (13.7% increase) and a ΔTPSA of −28.24 Ų (52.0% reduction) conferred by the single fluorine atom at the 4-position. The lower TPSA of the fluorinated compound predicts enhanced passive membrane permeability, while the higher LogP indicates increased lipophilicity — both critical parameters for central nervous system (CNS) drug design and cellular target engagement.

Lipophilicity Polar surface area Membrane permeability Physicochemical profiling

Regioisomeric Differentiation: Influence of Fluorine Substitution Position on Computed Molecular Properties

Comparison of the target compound (4-fluoro-3-(thiophen-2-yl) substitution) with its regioisomer (2-fluoro-4-(thiophen-2-yl)phenyl)methanamine (PubChem CID 45792611) reveals a substantial difference in polar surface area: the target compound has a TPSA of 26.02 Ų versus 54.3 Ų for the 2-fluoro regioisomer [1]. The XLogP3-AA value for the 2-fluoro regioisomer is 2.2, compared with the target compound's LogP of 3.0129 [2]. This ΔTPSA of −28.28 Ų (52.1% reduction) and ΔLogP of +0.81 (36.9% increase) between the two regioisomers reflects the profound impact of fluorine ortho vs. para positioning on intramolecular hydrogen bonding capacity and electronic distribution. In the target compound, the 4-fluoro substituent (para to the aminomethyl group) exerts an electron-withdrawing inductive effect that modulates the basicity of the amine, whereas the 2-fluoro regioisomer may support intramolecular F···H−N interactions that alter conformational preferences.

Regioisomerism Fluorine position Structure-property relationships Electronic effects

Protonation State Differentiation: pKa Modulation by 4-Fluoro Substitution Relative to Non-Fluorinated Benzylamine Scaffold

The non-fluorinated parent analog 4-(2-thienyl)benzylamine (CAS 203436-48-0) has a predicted pKa of 9.08 ± 0.10 for the primary amine group , consistent with a typical benzylamine that is >99% protonated at physiological pH 7.4. Introduction of the electron-withdrawing 4-fluoro substituent in the target compound reduces the amine pKa by an estimated 0.5–1.0 log units (Hammett σₚ for F = +0.06; σₘ for 3-thiophen-2-yl estimated at ~+0.05), yielding a predicted pKa of approximately 8.1–8.6 [1]. This shift changes the fraction of neutral (membrane-permeable) free base at pH 7.4 from <1% to approximately 3–9%, representing a 3- to 9-fold increase in the neutral species population available for passive diffusion. Additionally, the target compound's TPSA of 26.02 Ų is substantially lower than the comparator's 54.26 Ų , reinforcing the permeability advantage.

pKa Amine basicity Protonation state Fluorine electronic effect

19F NMR Fragment Screening Compatibility: A Unique Modality Absent in Non-Fluorinated Analogs

The single fluorine atom in (4-fluoro-3-(thiophen-2-yl)phenyl)methanamine provides a ¹⁹F NMR spectroscopic handle that is completely absent in the non-fluorinated analog (CAS 203436-48-0). This enables ligand-observed ¹⁹F NMR screening — a workflow that has been successfully demonstrated for fluorinated thiophene-based fragment libraries against disease-relevant protein targets including mutant HRAS G12V [1]. The non-fluorinated comparator (4-(thiophen-2-yl)phenyl)methanamine, while confirmed as an LTA4H binder by X-ray crystallography (PDB: 3FU6, resolution 2.05 Å) [2], cannot be deployed in ¹⁹F NMR-based screening cascades, limiting its utility in high-throughput fragment screening workflows that increasingly rely on ¹⁹F detection for its high sensitivity, low background, and quantitative binding readout . The fluorinated thiophene fragment library approach has been validated in peer-reviewed literature, with confirmed binding to HRAS G12V demonstrated by ¹⁹F NMR [3].

19F NMR Fragment-based drug discovery Ligand-observed screening Fluorinated fragment library

LTA4H Target Engagement Potential: Structural Evidence from the Non-Fluorinated Analog Scaffold with Predicted Fluorine-Mediated Affinity Modulation

The non-fluorinated parent scaffold (4-(thiophen-2-yl)phenyl)methanamine has been co-crystallized with human leukotriene A4 hydrolase (LTA4H) at 2.05 Å resolution (PDB: 3FU6), confirming target engagement at the LTA4H active site [1]. A structurally related analog, N-methyl-1-(2-(thiophen-2-yl)phenyl)methanamine, demonstrated an IC₅₀ of 2.00 × 10⁶ nM (2.00 mM) against human recombinant LTA4H hydrolase activity [2]. The target compound's 4-fluoro substituent is positioned to engage in favorable dipole interactions within the LTA4H binding pocket, and fluorine-for-hydrogen substitution in analogous benzylamine series has been shown to improve binding affinity through enhanced van der Waals contacts and modulation of amine pKa [3]. While direct IC₅₀ data for the target compound against LTA4H are not yet publicly available, the confirmed crystallographic binding mode of the non-fluorinated scaffold plus the target compound's favorable physicochemical properties (LogP 3.01, TPSA 26.02 Ų) support its prioritization for LTA4H-focused medicinal chemistry campaigns.

LTA4H Leukotriene A4 hydrolase Fragment crystallography Inflammation target

Supplier Purity and Quality Differentiation: Lot-to-Lot Consistency of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine vs. Non-Fluorinated Analog

The target compound is commercially available at ≥98% purity from major research chemical suppliers including Leyan (Product No. 1655979) and Chemscene (Cat. No. CS-0585313) . In comparison, the non-fluorinated analog (4-(thiophen-2-yl)phenyl)methanamine (CAS 203436-48-0) is routinely supplied at 95% purity . The 3-percentage-point purity differential (98% vs. 95%) translates to a 60% reduction in total impurity burden (from 5% to 2%), which is material for fragment-based screening where high-concentration compound stocks (typically 100–500 mM in DMSO) amplify the effects of impurities on assay artifacts. The target compound requires sealed, dry storage at 2–8 °C and ships at room temperature within the continental US , with GHS hazard classification H302-H315-H319-H335 (Warning) . The non-fluorinated analog has a reported melting point of 76–77 °C and bears a corrosive classification, whereas the target compound's hazard profile is comparatively milder.

Purity Quality control Supplier comparison Procurement specification

Validated Research and Industrial Application Scenarios for (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine (CAS 1249105-75-6)


Fragment-Based Drug Discovery (FBDD) Campaigns Utilizing ¹⁹F NMR Screening

The target compound is uniquely suited for fragment-based drug discovery programs employing ¹⁹F NMR as a primary screening modality [1]. Its single fluorine atom provides a clean ¹⁹F NMR signal, enabling both primary ligand-observed screening (detection of binding via T₂ relaxation or chemical shift perturbation) and secondary Kd determination by ¹⁹F NMR titration experiments . Unlike the non-fluorinated analog (CAS 203436-48-0), which cannot be detected by ¹⁹F NMR, the target compound can be deployed in screening cascades against diverse protein targets including kinases, hydrolases, and protein-protein interaction surfaces. The fluorinated thiophene fragment library concept has been peer-validated, with confirmed binding to mutant HRAS G12V demonstrated using this exact approach [2]. For procurement, this compound should be prioritized when building or supplementing fluorinated fragment libraries with thiophene-containing chemical diversity.

LTA4H Inhibitor Lead Generation and Structure-Activity Relationship (SAR) Studies

The non-fluorinated parent scaffold has been crystallographically confirmed as an LTA4H ligand at 2.05 Å resolution (PDB: 3FU6) [1], and a structurally related N-methyl analog has quantifiable albeit weak inhibitory activity (IC₅₀ = 2.00 mM) . The target compound, bearing a 4-fluoro substituent, is positioned as a next-generation fragment hit for LTA4H inhibitor development. Its computed LogP of 3.0129 and TPSA of 26.02 Ų [2] predict adequate permeability for cellular LTB4 production assays, while the fluorine atom provides a vector for further SAR exploration at the 4-position. Medicinal chemistry teams pursuing anti-inflammatory programs targeting the 5-lipoxygenase/LTA4H/LTB4 axis should procure this compound for fragment growth and scaffold hopping efforts, particularly given the established co-crystal system that enables rapid structure-guided optimization.

CNS-Targeted Probe Development Leveraging Optimized Physicochemical Properties

The target compound's favorable CNS drug-like properties — TPSA of 26.02 Ų (well below the 60–70 Ų threshold for blood-brain barrier penetration) and LogP of 3.0129 (within the optimal 1–4 range for CNS drugs) [1] — position it as an attractive starting point for neuroscience probe development. Compared to the non-fluorinated analog (TPSA = 54.26 Ų, LogP = 2.65) , the target compound offers a superior predicted CNS multiparameter optimization (MPO) profile. The reduced amine pKa (estimated ~8.1–8.6 vs. 9.08 for the non-fluorinated analog) [2] increases the neutral free base fraction at physiological pH by an estimated 3- to 9-fold, which may enhance passive CNS penetration. Procurement of this compound is indicated for CNS-targeted phenotypic screening libraries and for radioligand development programs where the fluorine atom could ultimately be substituted with ¹⁸F for PET imaging applications [3].

Antimicrobial Antivirulence Research Targeting Bacterial DsbA Enzymes

Phenylthiophene fragments, including N-methyl-1-(3-thiophen-2-ylphenyl)methanamine, have been co-crystallized with Escherichia coli DsbA and demonstrated inhibition of DsbA enzymes across multiple Gram-negative pathogens [1]. The target compound shares the phenylthiophene core recognized by the DsbA hydrophobic binding groove, while the 4-fluoro substituent may enhance binding through halogen-bonding interactions with backbone carbonyls in the DsbA active site . DsbA inhibitors represent a validated antivirulence strategy that attenuates bacterial pathogenicity without imposing the selective pressure that drives antibiotic resistance [2]. For academic and industrial groups pursuing non-biocidal antibacterial strategies, procurement of this compound as a DsbA-focused fragment screening hit is supported by the existing structural biology infrastructure and the compound's compatibility with both crystallographic soaking and ¹⁹F NMR screening workflows [3].

Quote Request

Request a Quote for (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.